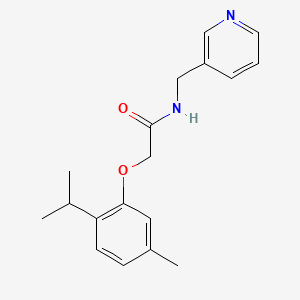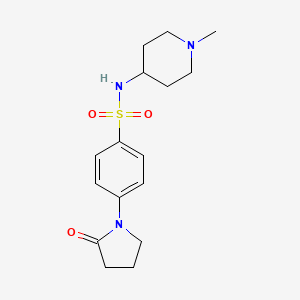![molecular formula C15H35NO6P2 B5115319 tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)
tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate), also known as TDP, is a chemical compound that has been used extensively in scientific research. This compound has a unique structure and properties that make it useful in a variety of applications. In
科学的研究の応用
Tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been used in a variety of scientific research applications. One of the most common uses of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is as a chelating agent. tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has a high affinity for metal ions such as calcium, magnesium, and iron. This property makes it useful in the study of metal ion transport and metabolism.
tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has also been used as a fluorescent probe. When tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) binds to metal ions, it undergoes a conformational change that results in fluorescence. This property has been used to study metal ion binding in biological systems.
Another application of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is as a potential therapeutic agent for the treatment of osteoporosis. tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been shown to increase bone density in animal models, and it is currently being studied as a potential treatment for osteoporosis in humans.
作用機序
The mechanism of action of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is not fully understood. However, it is believed that tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) binds to metal ions and forms stable complexes. These complexes may then interact with biological molecules such as enzymes and receptors, altering their activity.
Biochemical and Physiological Effects:
tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been shown to have a variety of biochemical and physiological effects. In animal models, tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been shown to increase bone density, improve cognitive function, and reduce inflammation.
実験室実験の利点と制限
One advantage of using tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) in lab experiments is its high affinity for metal ions. This property makes it useful in the study of metal ion transport and metabolism. However, tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is also a toxic compound and must be handled with care. Additionally, tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate). One area of interest is the development of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the development of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)-based therapeutics for the treatment of osteoporosis and other diseases. Finally, further research is needed to fully understand the mechanism of action of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) and its effects on biological systems.
合成法
The synthesis of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) involves the reaction of diethylamine with ethyl bromoacetate to form diethylaminoethyl-2-bromoacetate. This intermediate is then reacted with 1,3-propanediol to form tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate). The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The yield of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is typically around 60-70%.
特性
IUPAC Name |
2,3-bis(diethoxyphosphoryl)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35NO6P2/c1-7-16(8-2)13-15(24(18,21-11-5)22-12-6)14-23(17,19-9-3)20-10-4/h15H,7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHBHKKCJZBRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CP(=O)(OCC)OCC)P(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35NO6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)


![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)
![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)

